2-Ethoxyethyl 2-methylbenzene-1-sulfonate

描述

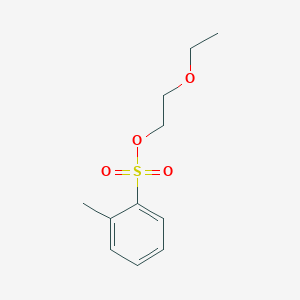

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxyethyl 2-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUMFRHYZWOWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOS(=O)(=O)C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxyethyl 2 Methylbenzene 1 Sulfonate

Direct Esterification Routes: Synthesis from 2-Ethoxyethanol (B86334) and 4-Methylbenzenesulfonyl Chloride

The most conventional and widely employed method for synthesizing 2-Ethoxyethyl 2-methylbenzene-1-sulfonate is through the direct esterification, or sulfonylation, of 2-ethoxyethanol with 4-methylbenzenesulfonyl chloride (also known as tosyl chloride, TsCl). This reaction, a cornerstone in organic synthesis, transforms the alcohol's hydroxyl group into a tosylate ester. The tosylate group is an excellent leaving group, making the resulting compound a valuable intermediate for nucleophilic substitution reactions.

The general mechanism involves the nucleophilic attack of the oxygen atom from 2-ethoxyethanol on the electrophilic sulfur atom of tosyl chloride. This process displaces the chloride ion and, with the help of a base, removes the proton from the hydroxyl group to yield the final sulfonate ester and a hydrochloride salt byproduct. youtube.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. Key variables include the stoichiometry of reactants, temperature, reaction time, and the choice of catalyst and solvent.

Research into the tosylation of various alcohols has shown that controlling these conditions is critical to maximize product formation and minimize side reactions, such as the formation of alkyl chlorides. nih.govresearchgate.net For instance, using a slight excess of tosyl chloride and the base can drive the reaction to completion. However, a large excess or prolonged reaction times can sometimes lead to the formation of undesired byproducts. researchgate.net Room temperature is often sufficient for the reaction, though gentle heating can increase the rate. google.com Solvent-free conditions have also been explored and, in some cases, have been shown to provide excellent yields in shorter reaction times compared to solution-based methods. researchgate.net

Below is a representative table illustrating typical parameters investigated for the optimization of the tosylation of alcohols.

| Parameter | Variation | Typical Outcome |

| TsCl Stoichiometry | 1.0 to 10.0 equivalents | A slight excess (e.g., 1.2-1.5 eq.) is often optimal for complete conversion. Large excess can increase byproduct formation. researchgate.net |

| Base Stoichiometry | 1.0 to 3.0 equivalents | At least one equivalent is required to neutralize HCl. An excess can catalyze the reaction and prevent degradation of the product. |

| Temperature | 0 °C to Reflux | Reactions are often run at 0 °C to room temperature to ensure selectivity. nih.gov |

| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or HPLC to determine completion and prevent byproduct formation from over-reaction. google.com |

| Catalyst | None, DMAP, 1-MI | Nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (1-MI) can significantly accelerate the reaction. researchgate.net |

Role of Base Catalysis in the Synthesis of this compound

A base is essential in the synthesis of sulfonate esters from sulfonyl chlorides. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. youtube.com Without a base, the accumulation of acid could lead to unwanted side reactions, including the acid-catalyzed degradation of the starting materials or products.

Commonly used bases include tertiary amines like triethylamine (TEA) or pyridine (B92270). youtube.com These bases serve not only as acid scavengers but can also play a catalytic role. Pyridine, for example, can act as a nucleophilic catalyst. It reacts with tosyl chloride to form a highly reactive N-tosylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol (2-ethoxyethanol) than tosyl chloride itself, thereby accelerating the rate of the reaction. youtube.com

The general catalytic cycle involving pyridine is as follows:

Pyridine attacks the sulfonyl chloride, displacing the chloride ion to form the N-tosylpyridinium intermediate.

The alcohol (2-ethoxyethanol) attacks the highly electrophilic sulfur center of the intermediate.

Another molecule of pyridine acts as a Brønsted base to deprotonate the attached alcohol, yielding the final tosylate ester and pyridinium hydrochloride.

Alternative Synthetic Approaches to this compound

While direct esterification is the predominant method, alternative strategies exist for the synthesis of this compound. These methods may be employed when starting materials are different or when specific reaction conditions are required.

Transesterification Methodologies for this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com In principle, this compound could be synthesized by reacting a different tosylate ester, such as methyl tosylate or ethyl tosylate, with 2-ethoxyethanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, a catalytic amount of a strong base (e.g., sodium ethoxide) would be used to deprotonate 2-ethoxyethanol, making it a more potent nucleophile. The resulting 2-ethoxyethoxide would then attack the electrophilic sulfur atom of the starting tosylate ester, displacing the original alkoxide. To drive the equilibrium towards the desired product, 2-ethoxyethanol could be used in large excess as the solvent. masterorganicchemistry.com While chemically plausible, this method is not commonly reported for the synthesis of this specific sulfonate ester, as the direct esterification route from tosyl chloride is highly efficient and straightforward.

Conversion from Other Activated Alcohols to this compound

Another synthetic strategy involves activating the 2-ethoxyethanol with a different, more reactive sulfonating agent to form an intermediate that can then be used further. This approach focuses on creating a sulfonate ester with an even better leaving group than tosylate. A prime example is the use of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). chempedia.info

Reacting 2-ethoxyethanol with triflic anhydride in the presence of a non-nucleophilic base like pyridine yields 2-ethoxyethyl trifluoromethanesulfonate (a triflate). chempedia.info The triflate group is one of the best known leaving groups in organic chemistry due to the extensive resonance stabilization of the triflate anion. youtube.com

This method represents an alternative way to prepare a highly reactive sulfonate ester of 2-ethoxyethanol. While the end product is a triflate and not a tosylate, this pathway is a key alternative for activating the alcohol. The preparation of such highly reactive sulfonate esters is typically performed at low temperatures (e.g., 0 °C or below) in an aprotic solvent like dichloromethane to control the reactivity. orgsyn.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of sulfonate esters, such as this compound, is a critical aspect of modern organic chemistry, aiming to reduce the environmental impact of chemical processes. The conventional synthesis of tosylates often involves reagents and conditions that are not environmentally benign. jchemlett.com However, recent research has focused on developing more eco-friendly alternatives. jchemlett.com This section explores the key green chemistry principles applicable to the synthesis of this compound, which is typically formed by the reaction of 2-ethoxyethanol with 2-methylbenzene-1-sulfonyl chloride (tosyl chloride).

One of the primary goals of green chemistry is the use of safer solvents. reagent.co.uk Traditional tosylation reactions often employ chlorinated solvents like dichloromethane. nih.gov Eco-friendly protocols have been developed that utilize greener solvents such as tetrahydrofuran (THF), ethyl acetate, or even water. organic-chemistry.orgrsc.org For instance, an efficient water-solvent method for the tosylation of primary alcohols has been developed, which is promoted by potassium hydroxide and catalytic amines. rsc.org This approach represents a significant advancement in creating a more sustainable synthetic process.

Another key principle is the use of catalysts to enhance reaction efficiency and reduce waste. Various catalysts have been explored for the synthesis of sulfonate esters. organic-chemistry.org Zirconium(IV) chloride (ZrCl4) has been shown to be an effective catalyst for the direct tosylation of alcohols with p-toluenesulfonic acid, offering a more economical and environmentally friendly alternative to the use of the more reactive and moisture-sensitive p-toluenesulfonyl chloride or anhydride. mdma.ch The use of a catalyst can lead to higher yields and shorter reaction times under milder conditions.

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental concept in green chemistry. nih.gov In the synthesis of this compound from 2-ethoxyethanol and tosyl chloride, the ideal atom economy would involve the incorporation of all atoms from the reactants into the final product. However, the reaction typically produces a stoichiometric amount of a salt byproduct (e.g., triethylammonium chloride if triethylamine is used as the base). Greener approaches aim to minimize the generation of such byproducts or utilize catalytic systems that have a higher atom economy.

Furthermore, the development of chromatography-free purification methods is a significant step towards a greener synthesis. organic-chemistry.orgthieme-connect.com Column chromatography, a common purification technique, consumes large volumes of solvents and generates significant waste. Alternative purification methods like extraction and precipitation can lead to substantial cost savings and a reduced environmental footprint. jchemlett.com

The following interactive data table summarizes and compares different synthetic approaches for tosylation based on green chemistry principles.

| Green Chemistry Principle | Conventional Method | Greener Alternative(s) | Key Advantages of Greener Alternative(s) |

| Solvent | Dichloromethane, Pyridine | Water, Tetrahydrofuran (THF), Ethyl acetate, NaOH-urea solution organic-chemistry.orgrsc.orgrsc.org | Reduced toxicity, improved environmental friendliness, potential for easier product separation. organic-chemistry.orgrsc.org |

| Catalyst/Base | Stoichiometric pyridine or triethylamine nih.gov | Catalytic amines (e.g., N,N-dimethylbenzylamine), ZrCl4, Heteropolyacids rsc.orgmdma.chresearchgate.net | Increased reaction rates, milder reaction conditions, reduced waste, potential for catalyst recycling. rsc.orgmdma.chresearchgate.net |

| Purification | Column Chromatography jchemlett.com | Extraction, Precipitation, Chromatography-free protocols jchemlett.comorganic-chemistry.orgthieme-connect.com | Significant reduction in solvent consumption and waste generation, cost savings. jchemlett.com |

| Reaction Conditions | Often requires elevated temperatures and long reaction times | Milder conditions (room temperature), shorter reaction times organic-chemistry.org | Reduced energy consumption, improved safety profile. |

Reactivity and Mechanistic Investigations of 2 Ethoxyethyl 2 Methylbenzene 1 Sulfonate

Nucleophilic Substitution Reactions Involving 2-Ethoxyethyl 2-methylbenzene-1-sulfonate

This compound, a primary tosylate, is an excellent substrate for nucleophilic substitution reactions. The tosylate group is a superb leaving group because its negative charge is stabilized by resonance, making it the conjugate base of a strong acid (p-toluenesulfonic acid). masterorganicchemistry.comucalgary.ca This property facilitates the cleavage of the carbon-oxygen bond. Due to its primary substitution, the reaction pathways are heavily dictated by steric accessibility and the stability of potential intermediates.

Sₙ2 Reaction Pathways with Various Nucleophiles

The bimolecular nucleophilic substitution (Sₙ2) mechanism is the predominant pathway for this compound. pitt.edu This is because the substrate is a primary tosylate, meaning the carbon atom attached to the leaving group is relatively unhindered. masterorganicchemistry.comyoutube.com The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pitt.edumasterorganicchemistry.com The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. pitt.eduyoutube.com

A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. masterorganicchemistry.com The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comyoutube.com This leads to a transition state where the nucleophile, the central carbon, and the leaving group are all aligned. As the leaving group departs, the other three substituents on the carbon "flip" over, similar to an umbrella inverting in the wind.

While the specific carbon center of this compound (C1 of the ethoxyethyl group) is not a stereocenter in the parent molecule, the principle of inversion is fundamental. If this carbon were made chiral, for instance through isotopic labeling (e.g., replacing a hydrogen with deuterium), the Sₙ2 reaction would proceed with a predictable inversion of its configuration. For example, the reaction of (S)-1-deuterio-2-ethoxyethyl 2-methylbenzene-1-sulfonate with a nucleophile like sodium azide (B81097) would yield (R)-1-azido-1-deuterio-2-ethoxyethane. khanacademy.org

The rate of an Sₙ2 reaction is highly sensitive to the nature of the nucleophile. youtube.com Generally, for nucleophiles with the same attacking atom, a stronger base is also a stronger nucleophile. youtube.com A negatively charged nucleophile is typically more potent than its neutral conjugate acid. youtube.comlibretexts.org

Steric hindrance on the nucleophile also plays a critical role. libretexts.org Bulky nucleophiles have difficulty approaching the electrophilic carbon, which slows down the reaction rate significantly. youtube.comlibretexts.org For instance, the tert-butoxide ion, despite being a strong base, is a poor nucleophile in Sₙ2 reactions due to its large size. youtube.com

The following table illustrates the expected relative reactivity of this compound with a range of nucleophiles, highlighting the effects of basicity and steric bulk.

| Nucleophile | Structure | Relative Basicity | Steric Hindrance | Expected Sₙ2 Rate |

|---|---|---|---|---|

| Iodide | I⁻ | Weak | Low | Very Fast |

| Azide | N₃⁻ | Moderate | Low | Fast |

| Hydroxide | HO⁻ | Strong | Low | Fast |

| Ethoxide | CH₃CH₂O⁻ | Strong | Moderate | Moderate |

| Acetate | CH₃COO⁻ | Weak | Moderate | Slow |

| tert-Butoxide | (CH₃)₃CO⁻ | Very Strong | High | Very Slow (E2 favored) |

| Water | H₂O | Very Weak | Low | Very Slow |

Sₙ1 Reaction Possibilities and Carbocationic Rearrangements of this compound

The unimolecular nucleophilic substitution (Sₙ1) reaction is highly unlikely for this compound under normal conditions. Sₙ1 reactions proceed through a carbocation intermediate, and the rate-determining step is the formation of this intermediate. libretexts.org Primary substrates, such as the one , would have to form a highly unstable and high-energy primary carbocation, making this pathway energetically unfavorable compared to the Sₙ2 mechanism. youtube.comchemistrysteps.com

However, if forced to consider an Sₙ1 pathway (e.g., in a highly ionizing, non-nucleophilic solvent), the first step would be the departure of the tosylate leaving group to form a primary carbocation.

Step 1: Formation of a Primary Carbocation (Hypothetical) CH₃CH₂OCH₂CH₂-OTs → CH₃CH₂OCH₂CH₂⁺ + TsO⁻

This primary carbocation is extremely unstable. khanacademy.org Whenever carbocations are formed, they are prone to rearrangement if a more stable carbocation can be generated. libretexts.orgyoutube.com The most common rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts. libretexts.org In this specific case, the adjacent carbon has hydrogen atoms available for a shift. A 1,2-hydride shift would lead to the formation of a more stable secondary carbocation.

Step 2: Carbocation Rearrangement via 1,2-Hydride Shift CH₃CH₂OCH₂CH₂⁺ → [rearrangement] → CH₃CH₂OCH⁺CH₃

This rearranged secondary carbocation is stabilized by the adjacent oxygen atom through resonance, making it significantly more stable than the initial primary carbocation. Once formed, this more stable carbocation would then be attacked by a nucleophile (or solvent) to give the final rearranged product. khanacademy.org The formation of rearranged products is a key indicator of a reaction proceeding through a carbocation intermediate. masterorganicchemistry.com

Elimination Reactions of this compound

Elimination reactions compete with substitution reactions, particularly when strong bases are used or when the substrate is sterically hindered. For a primary substrate like this compound, the E2 (bimolecular elimination) reaction would be favored over E1, especially with a strong, sterically hindered base like potassium tert-butoxide. However, the focus here is on the E1 mechanism.

E1 Reaction Mechanisms

The unimolecular elimination (E1) reaction, much like the Sₙ1 reaction, proceeds through a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com The rate of an E1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. libretexts.orgwikipedia.orgyoutube.com

For this compound, the E1 mechanism is highly disfavored for the same reason as the Sₙ1 mechanism: the required formation of an unstable primary carbocation. scienceinfo.com

If an E1 reaction were to occur, the mechanism would be as follows:

Step 1: Formation of Carbocation (Rate-Determining) The tosylate leaving group departs, forming the primary carbocation. CH₃CH₂OCH₂CH₂-OTs → CH₃CH₂OCH₂CH₂⁺ + TsO⁻

Step 2: Deprotonation A weak base (often the solvent, such as ethanol (B145695) or water) removes a proton from a carbon atom adjacent to the positively charged carbon. scienceinfo.com The electrons from the C-H bond then form a new pi bond, resulting in an alkene. CH₃CH₂OCH₂CH₂⁺ + Base → CH₃CH₂O-CH=CH₂ + Base-H⁺

The final product of this hypothetical E1 reaction would be ethoxyethene (ethyl vinyl ether). Because the E1 and Sₙ1 reactions share a common carbocation intermediate, they are often in competition and can lead to a mixture of substitution and elimination products. libretexts.orgwikipedia.org However, for this primary substrate, both pathways are significantly less favorable than the Sₙ2 reaction.

E2 Reaction Pathways and Regioselectivity

The bimolecular elimination (E2) reaction of this compound involves the concerted removal of a proton by a base and the departure of the tosylate leaving group to form an alkene. As a primary tosylate, it is susceptible to E2 reactions, particularly in the presence of strong, sterically hindered bases. The regioselectivity of this reaction, meaning the position of the newly formed double bond, is a critical aspect.

In the case of this compound, there is only one type of β-hydrogen, located on the carbon atom adjacent to the oxygen. Therefore, the E2 reaction can only yield a single product: ethyl vinyl ether.

The general mechanism for the E2 reaction is as follows:

A strong base abstracts a proton from the carbon atom β to the leaving group.

Simultaneously, the electrons from the C-H bond move to form a π-bond between the α and β carbons.

The leaving group (tosylate) departs, taking its bonding electrons with it.

For this compound, this process would be:

Base + H-CH(OEt)-CH₂-OTs → Base-H⁺ + CH₂(OEt)=CH₂ + TsO⁻

Due to the presence of only one possible elimination product, the concept of regioselectivity in terms of Zaitsev's rule (favoring the more substituted alkene) versus Hofmann's rule (favoring the less substituted alkene) is not applicable in the traditional sense. However, the choice of base and reaction conditions can significantly influence the competition between E2 elimination and Sₙ2 substitution reactions. Strong, bulky bases like potassium tert-butoxide are typically used to favor elimination over substitution for primary substrates.

| Base | Solvent | Temperature | Major Product | Minor Product |

| Potassium tert-butoxide | tert-Butanol | High | Ethyl vinyl ether (E2) | 2-(tert-Butoxy)ethyl 2-methylbenzene-1-sulfonate (Sₙ2) |

| Sodium ethoxide | Ethanol | High | Ethyl vinyl ether (E2) & Diethyl ether (Sₙ2) | |

| Pyridine (B92270) | Dichloromethane | Room Temp | Minimal reaction |

This table is illustrative and based on general principles of E2 reactions for primary tosylates.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound as a Coupling Partner Precursor

Alkyl sulfonates, including tosylates, have emerged as effective electrophiles in metal-catalyzed cross-coupling reactions, serving as stable and accessible alternatives to alkyl halides. illinois.eduorganic-chemistry.org this compound can act as a precursor to a 2-ethoxyethyl coupling partner in these transformations. Iron and palladium are among the most common catalysts for such reactions. illinois.eduorganic-chemistry.orgorganic-chemistry.org

Iron-catalyzed cross-coupling reactions, in particular, offer a cost-effective and environmentally friendly option. illinois.eduorganic-chemistry.orgorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organozinc reagent (R-ZnX), with the alkyl tosylate. organic-chemistry.orgresearchgate.netresearchgate.net The general scheme for an iron-catalyzed cross-coupling is:

R-MgX + TsO-CH₂CH₂-OEt --(Fe catalyst)--> R-CH₂CH₂-OEt + MgX(OTs)

A key aspect of these reactions is the ability to form new carbon-carbon bonds under mild conditions. organic-chemistry.orgnih.gov The reaction is compatible with a range of functional groups and can be used to synthesize a variety of organic molecules. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are also applicable to alkyl tosylates. ysu.amorganic-chemistry.orgnih.govresearchgate.net These reactions offer high efficiency and functional group tolerance. For instance, in a Suzuki-type coupling, an organoboron compound would be coupled with the tosylate in the presence of a palladium catalyst and a base.

| Catalyst | Coupling Partner | Reaction Type | Potential Product |

| Iron(III) chloride | Phenylmagnesium bromide | Kumada-type | 2-Phenylethoxyethane |

| Palladium(0) complex | Phenylboronic acid | Suzuki-type | 2-Phenylethoxyethane |

| Nickel(II) chloride | Phenylmagnesium bromide | Kumada-type | 2-Phenylethoxyethane |

This table illustrates potential cross-coupling reactions based on known reactivity of alkyl tosylates.

Other Specialized Reactions of this compound

While less common for simple alkyl tosylates, radical reactions can be initiated under specific conditions, such as photolysis or in the presence of radical initiators. For this compound, a radical could potentially be generated at the primary carbon center following homolytic cleavage of the C-O bond, although this is energetically demanding.

Given the structure of this compound, intramolecular radical reactions are not feasible. Intermolecular radical reactions would depend on the specific reagents and conditions employed.

A significant aspect of the reactivity of this compound is the potential for rearrangement through neighboring group participation (NGP) by the ether oxygen. sci-hub.boxlibretexts.orgwikipedia.orgrsc.org The oxygen atom, with its lone pairs of electrons, is positioned at the β-position relative to the leaving group. This arrangement is ideal for intramolecular nucleophilic attack, leading to the formation of a cyclic oxonium ion intermediate.

This participation can have several consequences:

Rate Enhancement: The intramolecular reaction is often faster than the corresponding intermolecular reaction, leading to an accelerated reaction rate (anchimeric assistance). sci-hub.box

Rearrangement: The nucleophilic attack of the solvent on the oxonium ion intermediate can occur at either of the two carbons of the three-membered ring, potentially leading to a rearranged product.

In the case of this compound, solvolysis in a nucleophilic solvent (e.g., ethanol) could proceed via NGP. The ether oxygen would displace the tosylate to form a cyclic dioxonium (B1252973) ion. The subsequent attack by an ethanol molecule could occur at either of the two ring carbons, leading to a mixture of the starting material's substitution product and a rearranged product.

| Reaction Condition | Intermediate | Observed Outcome |

| Solvolysis in a polar, nucleophilic solvent | Cyclic dioxonium ion | Rate enhancement and potential for rearranged products |

| Reaction with a strong, non-nucleophilic base | No intermediate | E2 elimination |

This table summarizes the expected outcomes based on the principles of neighboring group participation.

Kinetic Studies and Reaction Rate Determinations for Transformations of this compound

The rates of reactions involving this compound are influenced by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. Kinetic studies can provide valuable insights into the reaction mechanism.

For Sₙ2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). The rate equation is: Rate = k[R-OTs][Nu⁻]

For E2 reactions, the rate is also second-order, depending on the concentrations of the substrate and the base: Rate = k[R-OTs][Base]

For reactions proceeding through an Sₙ1 or E1 mechanism (less likely for a primary tosylate unless forced by conditions that favor carbocation formation or NGP), the rate-determining step is the unimolecular dissociation of the leaving group. The rate equation is: Rate = k[R-OTs]

The presence of the β-ether oxygen can significantly impact the reaction rate. As discussed in the context of neighboring group participation, the intramolecular nucleophilic attack of the oxygen can lead to a substantial rate enhancement compared to a similar primary alkyl tosylate without the ether functionality.

| Reaction Type | Expected Rate Law | Key Factors Influencing Rate |

| Sₙ2 | Rate = k[R-OTs][Nu⁻] | Nucleophile strength, solvent polarity (aprotic favored), steric hindrance |

| E2 | Rate = k[R-OTs][Base] | Base strength and steric bulk, solvent polarity |

| Solvolysis with NGP | Rate = k[R-OTs] | Solvent nucleophilicity and polarity, temperature |

This table provides a conceptual overview of the kinetic parameters for the primary reactions of this compound.

Applications of 2 Ethoxyethyl 2 Methylbenzene 1 Sulfonate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The primary utility of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate stems from its function as a potent alkylating agent. It provides a reactive electrophilic carbon center, enabling the introduction of the 2-ethoxyethyl group into a wide range of molecules. This capability is fundamental to the construction of more complex molecular architectures.

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. chemistrysteps.com A common strategy for their synthesis involves the N-alkylation of a heterocyclic precursor. organic-chemistry.orgnih.govresearchgate.net this compound serves as an effective reagent for this purpose. In these reactions, a nitrogen atom within a heterocyclic ring acts as a nucleophile, attacking the electrophilic carbon of the 2-ethoxyethyl group and displacing the tosylate leaving group. This SN2 reaction forms a new carbon-nitrogen bond, thereby functionalizing the heterocycle. This step can be a crucial part of a synthetic sequence leading to more complex, fused, or substituted heterocyclic systems.

| Nitrogen Nucleophile (Precursor) | Alkylation Product | Potential Heterocycle Class |

|---|---|---|

| Indole | N-(2-Ethoxyethyl)indole | Indole Derivatives |

| Imidazole | N-(2-Ethoxyethyl)imidazole | Imidazole Derivatives |

| Pyrrole | N-(2-Ethoxyethyl)pyrrole | Pyrrole Derivatives acs.org |

| Benzimidazole (B57391) | N-(2-Ethoxyethyl)benzimidazole | Benzimidazole Derivatives google.com |

| Phthalimide | N-(2-Ethoxyethyl)phthalimide | Phthalimide Derivatives organic-chemistry.org |

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is the cornerstone of organic synthesis. Due to the excellent leaving group ability of the tosylate anion, this compound is an ideal substrate for nucleophilic substitution reactions with a variety of nucleophiles. chemistrysteps.comucalgary.ca

Carbon-Heteroatom Bonds : It readily reacts with oxygen nucleophiles (alcohols, phenols), sulfur nucleophiles (thiols, thiophenols), and nitrogen nucleophiles (amines, amides, heterocycles) to form ethers, thioethers, and alkylated amines, respectively. unap.edu.pe These reactions are typically performed under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

Carbon-Carbon Bonds : The formation of C-C bonds can be achieved by reacting the tosylate with carbon-based nucleophiles such as organocuprates, Grignard reagents, or stabilized carbanions like enolates. unap.edu.pe This allows for the extension of carbon chains and the assembly of complex carbon skeletons.

| Nucleophile Type | Example Nucleophile | Bond Formed | Product Class |

|---|---|---|---|

| Oxygen (O) | Sodium phenoxide (PhO⁻Na⁺) | C-O | Aryl ether |

| Sulfur (S) | Sodium thiophenoxide (PhS⁻Na⁺) | C-S | Aryl thioether |

| Nitrogen (N) | Piperidine | C-N | Tertiary amine |

| Carbon (C) | Lithium dimethylcuprate ((CH₃)₂CuLi) | C-C | Alkane |

Utilization as a Protecting Group in Multi-Step Synthesis

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org The 2-ethoxyethyl (EE) group is a known protecting group for alcohols, forming an EE ether. fiveable.melibretexts.orgwikipedia.orgvanderbilt.edu this compound can be used to install this protecting group, although the direct reaction of an alcohol with ethyl vinyl ether is more common. The tosylate would react with an alcohol under basic conditions to form the corresponding 2-ethoxyethyl ether, rendering the hydroxyl group inert to many reagents, including bases, organometallics, and nucleophiles. The EE group is stable under basic conditions but can be easily removed (deprotected) under mild acidic conditions to regenerate the original alcohol. libretexts.orgwikipedia.org

| Step | Reaction | Conditions | Result |

|---|---|---|---|

| Protection | R-OH + 2-Ethoxyethyl Tosylate | Base (e.g., NaH) | R-O-CH(CH₃)OEt (EE-protected alcohol) |

| Deprotection | R-O-CH(CH₃)OEt | Mild Acid (e.g., aq. HCl, p-TsOH) | R-OH (Original alcohol) |

Strategic Use in Radiolabeling Chemistry for Research Probes

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F). rsc.orgradiologykey.com The synthesis of these radiotracers often involves the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride. Alkyl tosylates are excellent precursors for this reaction because the tosylate group is readily displaced by the [¹⁸F]fluoride ion. nih.govnih.gov

While direct use of this compound for radiolabeling is not prominently documented, its structural analogue, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs), is a widely used and highly reactive building block for introducing the 2-[¹⁸F]fluoroethyl group into molecules to create PET probes. rsc.orgresearchgate.net [¹⁸F]FETs itself is synthesized from 1,2-ethylene ditosylate. nih.gov By analogy, this compound is a prime candidate for radiosynthesis. It could serve as a precursor where the tosylate is displaced by a radionuclide, or it could be used to attach the non-radioactive 2-ethoxyethyl group to a molecule, with a different part of the molecule being subsequently radiolabeled. This strategic application allows for the creation of complex probes for imaging biological processes in vivo.

| Precursor | Radionuclide | Reaction Type | Potential Labeled Product | Application |

|---|---|---|---|---|

| This compound | [¹⁸F]Fluoride | Nucleophilic Substitution (SN2) | 1-[¹⁸F]Fluoro-2-ethoxyethane | PET Radiotracer Synthesis |

Contributions to the Synthesis of Pharmaceutical Intermediates and Derivatives

The utility of this compound is clearly demonstrated in the pharmaceutical industry. A key application is in the synthesis of Bilastine, a second-generation antihistamine drug used for treating allergic conditions. museonaturalistico.itrsc.org In the synthesis of Bilastine, a crucial step involves the N-alkylation of a benzimidazole-piperidine intermediate. This compound is employed to introduce the 1-(2-ethoxyethyl) group onto the benzimidazole nitrogen atom. google.comgoogleapis.com This reaction highlights the compound's role as a key intermediate, enabling the construction of the final active pharmaceutical ingredient (API). Other, similar tosylates are also used in the synthesis of Bilastine intermediates, underscoring the importance of this class of reagents. google.com

| Pharmaceutical Agent | Precursor Intermediate | Role of 2-Ethoxyethyl Tosylate | Resulting Structure |

|---|---|---|---|

| Bilastine | 2-(4-piperidinyl)-1H-benzoimidazole derivative | Alkylates the benzimidazole nitrogen | Forms the 1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl moiety google.commuseonaturalistico.it |

Integration into Polymerization and Materials Science Applications

In polymer chemistry, cationic polymerization is a method used to synthesize polymers from monomers with electron-donating substituents, such as alkenes and certain heterocycles. wikipedia.org This process requires an initiator that can generate a cationic species to start the polymerization chain reaction. nii.ac.jp Alkyl sulfonates, particularly tosylates and triflates, are known to act as effective initiators for living cationic ring-opening polymerization (CROP) of monomers like 2-oxazolines. mdpi.comrsc.orgresearchgate.net For instance, methyl tosylate is a frequently used initiator for this purpose. rsc.org

Given its structure as an alkyl tosylate, this compound has the potential to serve as an initiator for cationic polymerization. The cleavage of the carbon-oxygen bond can generate an electrophilic 2-ethoxyethyl species that can attack a nucleophilic monomer, initiating chain growth. This would allow for the synthesis of polymers with a 2-ethoxyethyl group at one end of the chain. While its use is not as widespread as simpler alkyl tosylates, its chemical properties make it a viable candidate for creating specialized polymers and materials.

| Polymerization Type | Potential Role | Suitable Monomers | Resulting Polymer Feature |

|---|---|---|---|

| Cationic Polymerization | Initiator | Vinyl ethers, Styrenes, 2-Oxazolines wikipedia.orgrsc.org | Polymer chain with a 2-ethoxyethyl initiating end-group |

Derivatives, Analogues, and Comparative Reactivity Studies of 2 Ethoxyethyl 2 Methylbenzene 1 Sulfonate

Synthesis of Homologous 2-Poly(ethoxy)ethyl 2-methylbenzene-1-sulfonates

The synthesis of sulfonate esters is a fundamental transformation in organic chemistry, primarily utilized to convert a poor leaving group (a hydroxyl group) into an excellent one. libretexts.orgperiodicchemistry.com The general and most common method for preparing 2-ethoxyethyl 2-methylbenzene-1-sulfonate and its higher homologs involves the reaction of the corresponding alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base.

For the synthesis of the target compound and its homologous series, the specific reagents are 2-methylbenzene-1-sulfonyl chloride (more commonly known as p-toluenesulfonyl chloride or tosyl chloride) and the appropriate 2-poly(ethoxy)ethanol. The base, typically pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction.

The homologous series can be built by systematically increasing the number of ethoxy units in the alcohol precursor. The synthesis follows the same procedure for each member of the series:

n=1: 2-Ethoxyethanol (B86334) reacts with p-toluenesulfonyl chloride to yield this compound.

n=2: 2-(2-Ethoxyethoxy)ethanol reacts with p-toluenesulfonyl chloride to yield 2-(2-Ethoxyethoxy)ethyl 2-methylbenzene-1-sulfonate.

n=3: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol reacts with p-toluenesulfonyl chloride to yield 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl 2-methylbenzene-1-sulfonate.

This procedure is widely applicable for converting hydroxyl-terminated polymers or oligomers, such as poly(ethylene glycol) derivatives, into tosylate-functionalized materials for further chemical modification. vt.edu

Table 1: Reactants for Synthesis of Homologous 2-Poly(ethoxy)ethyl 2-methylbenzene-1-sulfonates

| Homolog (n) | Alcohol Precursor | Common Abbreviation | Resulting Sulfonate Ester |

|---|---|---|---|

| 1 | 2-Ethoxyethanol | This compound | |

| 2 | 2-(2-Ethoxyethoxy)ethanol | Diethylene glycol monoethyl ether | 2-(2-Ethoxyethoxy)ethyl 2-methylbenzene-1-sulfonate |

Structural Modifications of the Ethoxyethyl Moiety and Their Impact on Reactivity

Changes to the non-leaving group portion of the ester, the ethoxyethyl moiety, can influence the molecule's reactivity, primarily through steric and electronic effects, or by introducing neighboring group participation.

Steric Effects: Increasing the steric bulk near the carbon atom attached to the sulfonate oxygen can hinder the approach of a nucleophile in an SN2 reaction, thereby decreasing the reaction rate. For example, replacing the ethyl group with a bulkier isopropyl or tert-butyl group would be expected to slow down SN2 reactions.

Electronic Effects: The ether oxygen in the ethoxyethyl group has a slight electron-withdrawing inductive effect, but it is generally not considered to have a major impact on the leaving group ability of the distant sulfonate. Its primary role is influencing the solubility and conformational properties of the molecule.

Aryl Ring Substituent Effects on 2-Ethoxyethyl Sulfonate Reactivity

The reactivity of an arylsulfonate ester as an electrophile is critically dependent on the stability of the sulfonate anion that departs during the reaction. This stability can be systematically tuned by placing substituents on the aromatic ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—alter the electron density on the sulfonyl group and influence the stability of the resulting anion.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) push electron density into the aryl ring. This has a destabilizing effect on the negative charge of the departing sulfonate anion, making it a poorer leaving group and decreasing the reactivity of the ester.

The effect of these substituents is a classic example of linear free-energy relationships, often quantified by the Hammett equation. nih.govbeilstein-journals.org Studies on the solvolysis of arenesulfonyl derivatives consistently show that the reaction rate is accelerated by electron-withdrawing substituents. nih.govbeilstein-journals.org The 2-methyl group on the parent compound is a weak electron-donating group, making it slightly less reactive than an unsubstituted benzenesulfonate.

Table 3: Qualitative Effect of Aryl Substituents on Sulfonate Reactivity

| Substituent (at para position) | Electronic Effect | Stability of Sulfonate Anion | Relative Reactivity of Ester |

| -NO₂ | Strongly Electron-Withdrawing | Greatly Increased | Greatly Increased |

| -Cl | Weakly Electron-Withdrawing | Increased | Increased |

| -H | Neutral (Reference) | Reference | Reference |

| -CH₃ | Weakly Electron-Donating | Decreased | Decreased |

| -OCH₃ | Strongly Electron-Donating | Greatly Decreased | Greatly Decreased |

Theoretical and Computational Chemistry Studies on 2 Ethoxyethyl 2 Methylbenzene 1 Sulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. nih.govsci-hub.se For 2-Ethoxyethyl 2-methylbenzene-1-sulfonate, these calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

The electronic structure is central to the reactivity of this compound. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. chemistrysteps.comucalgary.ca Quantum chemical calculations can quantify the partial charges on the atoms, highlighting the electrophilic nature of the carbon atom attached to the oxygen of the leaving group and the nucleophilic centers of the molecule.

Key Research Findings:

Molecular Geometry: Calculations can determine the most stable conformation of the molecule, considering the rotational freedom around the various single bonds. nih.gov

Electron Density Distribution: The analysis of the electron density can identify the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how it will interact with other reagents.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this compound, the LUMO is likely to be centered on the sulfonate group and the adjacent carbon atom, indicating their susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Description |

| Dipole Moment | 4.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.7 eV | An indicator of the molecule's kinetic stability. |

| Partial Charge on Cα | +0.25 e | The carbon atom directly bonded to the tosylate oxygen, a primary site for nucleophilic attack. |

| Partial Charge on S | +1.8 e | The sulfur atom in the sulfonate group, highly electrophilic. |

This table presents illustrative data that would be obtained from quantum chemical calculations.

Transition State Modeling for Nucleophilic Substitution and Elimination Reactions

This compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. chemistrysteps.comokstate.edu Transition state theory is a fundamental concept used to understand the rates of these reactions, and computational modeling can locate and characterize the transition state structures. wikipedia.org

By modeling the transition states, chemists can predict which reaction pathway is more favorable under different conditions (e.g., with different nucleophiles or bases). The energy barrier, or activation energy, for each pathway can be calculated, providing a quantitative measure of the reaction rate.

Key Research Findings:

SN2 Pathway: For a primary substrate like this compound, the SN2 mechanism is often favored with strong nucleophiles. ucalgary.ca Transition state modeling would show a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the tosylate group leaves.

E2 Pathway: With a strong, sterically hindered base, the E2 mechanism can compete with SN2. The transition state model would depict the base abstracting a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.

Influence of the Ethoxy Group: The presence of the ether oxygen in the ethoxyethyl group could potentially influence the stability of carbocation intermediates that might form in SN1 or E1 pathways through intramolecular interactions, a hypothesis that can be explored through transition state modeling.

Table 2: Calculated Activation Energies for Competing Reactions of this compound with a Strong Nucleophile/Base (Illustrative Data)

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Type |

| SN2 | 20.5 | Nucleophilic Substitution |

| E2 | 25.1 | Elimination |

This table presents illustrative data that would be obtained from transition state modeling.

Molecular Dynamics Simulations of Solvent Effects on this compound Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. wikipedia.org Molecular dynamics (MD) simulations can be used to explicitly model the solvent molecules surrounding this compound and study how they influence its reactivity. easychair.orgnih.gov

MD simulations provide a dynamic picture of the solute-solvent interactions, including the formation of solvent shells and hydrogen bonding. rsc.org This level of detail is crucial for understanding how the solvent stabilizes or destabilizes the reactants, transition states, and products. researchgate.net

Key Research Findings:

Solvation of the Ground State: Simulations can show how different solvents (e.g., polar protic, polar aprotic, nonpolar) arrange themselves around the solute molecule. Polar solvents would be expected to strongly solvate the polar sulfonate group.

Stabilization of the Transition State: For reactions involving charge separation in the transition state, such as SN1, polar protic solvents are particularly effective at stabilization, thereby increasing the reaction rate. wikipedia.org MD simulations can visualize this stabilization.

Solvent as a Reactant: In some cases, the solvent itself can act as a nucleophile (solvolysis). MD simulations can help to understand the mechanism and kinetics of such reactions.

Table 3: Effect of Solvent on the Relative Rate of SN1 Solvolysis of a Tosylate (Illustrative Data)

| Solvent | Dielectric Constant | Relative Rate |

| Water | 78.5 | 1000 |

| Methanol | 32.7 | 50 |

| Ethanol (B145695) | 24.5 | 10 |

| Acetone | 21.0 | 1 |

This table illustrates the general trend of solvent effects on SN1 reactions, which would be applicable to this compound.

Prediction of Reaction Outcomes and Selectivity Profiles

A key goal of computational chemistry is to predict the outcome of a chemical reaction, including the major products and the selectivity (chemo-, regio-, and stereoselectivity). nih.govrsc.org For this compound, this involves predicting whether substitution or elimination will be the major pathway and, in the case of elimination, which constitutional isomer of the alkene will be formed.

By combining the insights from quantum chemical calculations and transition state modeling, it is possible to construct a comprehensive reaction profile that can guide experimental work. researchgate.net Machine learning models are also increasingly being used to predict reaction outcomes based on large datasets of known reactions. ethz.ch

Key Research Findings:

Nucleophile/Base Strength and Steric Hindrance: Computational models can systematically vary the properties of the nucleophile or base to predict how the product distribution will change. Strong, small nucleophiles will favor SN2, while bulky, strong bases will favor E2.

Regioselectivity of Elimination: If there are multiple possible sites for proton abstraction in an elimination reaction, computational methods can predict which proton is more acidic and which corresponding transition state is lower in energy, thus predicting the major alkene product.

Stereoselectivity: For reactions involving chiral centers, computational modeling can predict the stereochemical outcome (e.g., inversion of configuration in an SN2 reaction).

Table 4: Predicted Product Distribution for the Reaction of this compound with Different Reagents (Illustrative Data)

| Reagent | SN2 Product (%) | E2 Product (%) |

| Sodium Iodide in Acetone | 95 | 5 |

| Sodium Ethoxide in Ethanol | 20 | 80 |

| Potassium tert-Butoxide in tert-Butanol | <5 | >95 |

This table illustrates how computational predictions can guide the choice of reagents to achieve a desired reaction outcome.

常见问题

Q. What advanced surface chemistry techniques study adsorption mechanisms on catalytic substrates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。